4-Bromo-2-fluoro-4'-pyrrolidinomethyl benzophenone
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Overview
Description
4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone is a synthetic organic compound with the molecular formula C18H17BrFNO and a molecular weight of 362.24 g/mol . This compound is a derivative of benzophenone, characterized by the presence of bromine, fluorine, and pyrrolidinomethyl groups attached to the benzophenone core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and specific reagents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to facilitate the replacement of bromine or fluorine atoms.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobiphenyl: Another benzophenone derivative with similar structural features.
4-Bromo-2-fluorophenol: A related compound with a hydroxyl group instead of the pyrrolidinomethyl group.
Uniqueness
4-Bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives and contributes to its specific applications and reactivity .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSKUOXAVUUJDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642760 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-71-1 |
Source
|
Record name | (4-Bromo-2-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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